Digalacturonic acid

Catalog No.
S1491622
CAS No.
5894-59-7
M.F
C12H18O13
M. Wt
370.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digalacturonic acid

CAS Number

5894-59-7

Product Name

Digalacturonic acid

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

InChI

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1

InChI Key

SYBQLSSECRIKMJ-GYIVVZTQSA-N

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Synonyms

digalacturonate, digalacturonic acid, digalacturonic acid, (D,alpha-D)-isomer, O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid, sodium digalacturonate

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O

Microbial engineering and biofuel production:

  • Metabolic engineering: Researchers are exploring the potential of D-GalA as a carbon source for various microorganisms. Studies have shown that by introducing the D-galacturonate pathway into organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, these microbes can be engineered to utilize D-GalA from agricultural waste streams like citrus pulp and sugar beet pulp for the production of biofuels like ethanol []. This approach offers a sustainable and cost-effective way to utilize waste materials and contribute to biofuel production.

Understanding plant cell wall biology and disease resistance:

  • Cell wall structure and function: D-GalA plays a crucial role in the structure and integrity of plant cell walls. Studies investigating the enzymes involved in D-GalA metabolism and their regulation contribute to a better understanding of plant cell wall development and function [].
  • Plant-pathogen interactions: Research also focuses on the role of D-GalA in plant-pathogen interactions. Some studies suggest that specific enzymes involved in D-GalA degradation might be targeted by plant pathogens to gain access to plant cells []. Understanding these interactions can help develop strategies for improving plant disease resistance.

Enzyme characterization and metabolic pathway exploration:

  • Enzyme discovery and characterization: Researchers are actively investigating enzymes involved in D-GalA metabolism, including their structure, function, and regulation. Identifying and characterizing these enzymes can provide valuable insights into D-GalA utilization pathways and pave the way for further applications [].
  • Metabolic pathway engineering: Through the study of D-GalA metabolism, researchers aim to gain a comprehensive understanding of the metabolic pathways involved. This knowledge can be used to engineer these pathways for the production of valuable bioproducts or to improve the efficiency of microbial processes utilizing D-GalA as a substrate.

Digalacturonic acid is a disaccharide composed of two units of galacturonic acid linked by a glycosidic bond. It is an important component of pectin, a structural polysaccharide found in the cell walls of plants. The compound exists primarily in two forms: α-D-galacturonic acid and β-D-galacturonic acid, which differ in the orientation of the hydroxyl group at the anomeric carbon. Digalacturonic acid is crucial for plant structure, providing rigidity and stability to cell walls, and plays a significant role in various biological processes.

Due to its functional groups. Notably, it participates in nonenzymatic browning reactions, particularly when subjected to thermal treatment in acidic conditions, leading to the formation of colored compounds and degradation products. For example, when combined with L-alanine at varying pH levels, digalacturonic acid exhibits rapid browning reactions, producing compounds such as 4,5-dihydroxy-2-cyclopenten-1-one and furan-2-carboxaldehyde .

Additionally, it can engage in redox reactions involving chromium species. In these reactions, digalacturonic acid can be oxidized by hexavalent chromium (CrVI), resulting in aldaric acids and reducing CrVI to trivalent chromium (CrIII) under specific conditions .

Digalacturonic acid exhibits various biological activities. As a component of pectin, it contributes to the gelling properties in food applications and serves as a prebiotic that supports gut health by promoting beneficial gut microbiota. Its presence in plant cell walls also aids in cellular signaling and defense mechanisms against pathogens. Additionally, digalacturonic acid derivatives have been studied for their potential as acceptors and donors in glycosylation reactions, indicating its versatility in biochemical applications .

Synthesis of digalacturonic acid typically involves hydrolysis of pectin or galacturonic acid polymers. The process can be achieved through:

  • Chemical Hydrolysis: This method produces digalacturonic acid alongside other by-products like methanol and acetic acid from pectin sources .
  • Enzymatic Hydrolysis: Specific enzymes can selectively cleave glycosidic bonds in pectin to release digalacturonic acid.
  • Protective Group Strategies: Various protecting groups can be employed during synthetic pathways to facilitate the formation of digalacturonic acid derivatives suitable for further transformations .

Digalacturonic acid has numerous applications across various fields:

  • Food Industry: It is primarily used as a gelling agent in jams, jellies, and desserts due to its ability to form gels when combined with water.
  • Pharmaceuticals: Its prebiotic properties make it valuable for gut health supplements.
  • Agriculture: Digalacturonic acid and its derivatives are explored for their roles in plant growth regulators and biopesticides.

Studies have shown that digalacturonic acid interacts with various biomolecules, influencing both its chemical behavior and biological functions. For instance, its interaction with amines during nonenzymatic browning leads to specific reaction products that can affect flavor and color profiles in food products . Additionally, its complexation with metal ions like chromium has implications for environmental chemistry and bioremediation strategies .

Digalacturonic acid shares structural similarities with other uronic acids. Here are some comparable compounds:

CompoundStructureUnique Features
D-GalactoseMonosaccharidePrecursor to D-galacturonic acid
D-Galacturonic AcidUronic acidMain component of pectin
D-Gluconic AcidUronic acidDerived from D-glucose; used as a food additive
L-Iduronic AcidUronic acidFound in heparin; contributes to anticoagulant properties
D-Mannuronic AcidUronic acidComponent of alginate; used as a thickening agent

Digalacturonic acid is unique due to its specific role in forming the backbone of pectin and its distinct reactivity compared to other uronic acids like D-glucuronic or L-iduronic acids . Its ability to participate in nonenzymatic browning reactions further distinguishes it from other similar compounds.

XLogP3

-4.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

370.07474062 g/mol

Monoisotopic Mass

370.07474062 g/mol

Heavy Atom Count

25

Wikipedia

Digalacturonic acid

Dates

Modify: 2024-04-15

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